[4-Oxo-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Description
[4-Oxo-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
2-[(5E)-4-oxo-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4S2/c20-16(21)11-19-17(22)15(25-18(19)24)10-12-5-4-8-14(9-12)23-13-6-2-1-3-7-13/h1-10H,11H2,(H,20,21)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNBOILPWXEYGR-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Oxo-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves the condensation of 3-phenoxybenzaldehyde with thiosemicarbazide, followed by cyclization with chloroacetic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-Oxo-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-Oxo-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies due to its potential antimicrobial and anticancer activities. Researchers are exploring its ability to inhibit the growth of various bacterial and fungal strains, as well as its cytotoxic effects on cancer cell lines.
Medicine
In medicine, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, the compound’s unique properties make it suitable for use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [4-Oxo-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular pathways involved in cell proliferation and apoptosis may contribute to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Other thiazolidinone derivatives with similar structures and biological activities.
Rhodanine Derivatives: Compounds with a rhodanine core structure, known for their diverse biological activities.
Indole Derivatives: Compounds containing an indole nucleus, which also exhibit a wide range of biological activities.
Uniqueness
What sets [4-Oxo-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid apart from similar compounds is its specific structural features, such as the phenoxybenzylidene moiety and the thioxo group. These features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
[4-Oxo-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a thiazolidine derivative that has garnered attention for its potential pharmacological applications. This compound is part of a broader class of thiazolidinediones, which have been studied for various biological activities including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The compound's structure can be described by the following formula:
It features a thiazolidine ring with a phenoxybenzylidene substituent and an acetic acid moiety, contributing to its diverse biological interactions.
1. Anti-inflammatory Activity
Research indicates that thiazolidinedione derivatives exhibit significant anti-inflammatory properties. In particular, compounds similar to this compound have shown efficacy in inhibiting pro-inflammatory cytokines and mediating pathways associated with inflammation. For instance, studies have demonstrated that these compounds can modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in inflammatory responses .
Case Study : In vivo studies using animal models of arthritis revealed that thiazolidinedione derivatives significantly reduced swelling and pain associated with inflammatory conditions, suggesting their potential as therapeutic agents in chronic inflammatory diseases .
2. Antimicrobial Activity
The antimicrobial properties of thiazolidinedione derivatives have been well-documented. This compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that these compounds inhibited bacterial growth at micromolar concentrations.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 0.5 mg/mL |
| This compound | E. coli | 1.0 mg/mL |
These findings support the potential use of this compound in treating bacterial infections, particularly those resistant to conventional antibiotics .
3. Anticancer Activity
Thiazolidinedione derivatives have also been investigated for their anticancer properties. Research has shown that this compound can induce apoptosis in cancer cell lines through various mechanisms including the modulation of cell cycle regulators and activation of caspases.
Case Study : A study evaluated the cytotoxic effects of this compound on breast cancer (MCF7) and leukemia (K562) cell lines. The results indicated a significant reduction in cell viability with IC50 values in the low micromolar range, suggesting its potential as a chemotherapeutic agent .
The biological activities of this compound are believed to be mediated through multiple pathways:
- PPAR Activation : Modulates gene expression related to inflammation and metabolism.
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit enzymes involved in inflammatory processes or microbial metabolism.
- Induction of Apoptosis : Triggers programmed cell death in cancer cells via mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
